molecular formula C6H8O2 B2746288 2-Cyclopentene-1-carboxylic acid CAS No. 2348-89-2

2-Cyclopentene-1-carboxylic acid

Cat. No.: B2746288
CAS No.: 2348-89-2
M. Wt: 112.128
InChI Key: MOMBAXHNIPLMSI-UHFFFAOYSA-N
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Description

2-Cyclopentene-1-carboxylic acid is an organic compound with the molecular formula C6H8O2. It is a cycloalkene with a carboxylic acid functional group attached to the second carbon of the cyclopentene ring.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopentene-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride can be used to convert the carboxylic acid to an acyl chloride, which can then undergo further substitution reactions.

Major Products:

    Oxidation: Cyclopentanecarboxylic acid.

    Reduction: Cyclopentanol.

    Substitution: Various substituted cyclopentene derivatives depending on the reagents used.

Scientific Research Applications

2-Cyclopentene-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of polymers and other industrial chemicals.

Comparison with Similar Compounds

    Cyclopentanecarboxylic acid: Similar structure but lacks the double bond in the ring.

    Cyclopentanol: The carboxylic acid group is reduced to an alcohol.

    Cyclopentadiene: Precursor to 2-cyclopentene-1-carboxylic acid through hydrogenation and oxidation.

Uniqueness: this compound is unique due to the presence of both a cycloalkene ring and a carboxylic acid functional group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in synthesis and research .

Properties

IUPAC Name

cyclopent-2-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c7-6(8)5-3-1-2-4-5/h1,3,5H,2,4H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOMBAXHNIPLMSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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